molecular formula C14H15FN2O2 B12189978 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B12189978
M. Wt: 262.28 g/mol
InChI Key: GRRNAYKWHDALAA-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a fluorobenzyl group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-chlorobenzyl)acetamide
  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-bromobenzyl)acetamide
  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-methylbenzyl)acetamide

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C14H15FN2O2/c1-9-13(10(2)19-17-9)7-14(18)16-8-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)

InChI Key

GRRNAYKWHDALAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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